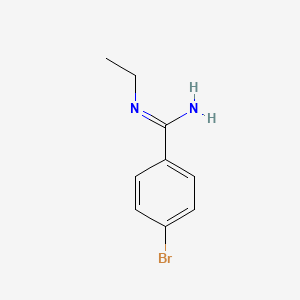![molecular formula C15H16N4O B12466916 N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide CAS No. 676587-85-2](/img/structure/B12466916.png)
N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-methylaniline. This involves treating 4-methylaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-amino-2-acetamidophenol in an alkaline medium to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of This compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants.
Chemical Reactions Analysis
Types of Reactions
N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The amino and acetamide groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide: has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide involves its interaction with molecular targets through its diazenyl group. The compound can form stable complexes with various substrates, leading to changes in their chemical and physical properties. The azo group can undergo reversible redox reactions, making it useful in various applications.
Comparison with Similar Compounds
N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide: can be compared with other azo compounds such as:
- N-{5-amino-2-[(E)-(4-chlorophenyl)diazenyl]phenyl}acetamide
- N-{5-amino-2-[(E)-(4-nitrophenyl)diazenyl]phenyl}acetamide
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group enhances its stability and alters its reactivity compared to other similar compounds.
Properties
CAS No. |
676587-85-2 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[5-amino-2-[(4-methylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N4O/c1-10-3-6-13(7-4-10)18-19-14-8-5-12(16)9-15(14)17-11(2)20/h3-9H,16H2,1-2H3,(H,17,20) |
InChI Key |
SXIPEFSKWHENCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B12466838.png)
![N-[4-(acetylamino)phenyl]-N-[(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl]furan-2-carboxamide](/img/structure/B12466846.png)
![3-[(E)-(benzylimino)methyl]phenol](/img/structure/B12466851.png)
![N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-3-methylbenzamide](/img/structure/B12466854.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466856.png)
![N-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12466864.png)
methanone](/img/structure/B12466870.png)
![N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12466879.png)
![2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12466882.png)
![1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12466884.png)

![(4-Bromophenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12466924.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12466927.png)

